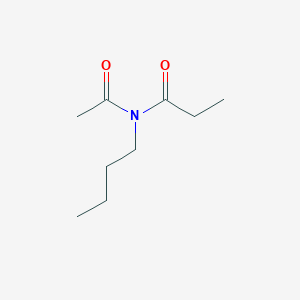
N-acetyl-N-butylpropanamide
Description
N-acetyl-N-butylpropanamide is a substituted propanamide derivative characterized by the presence of an acetyl (COCH₃) and a butyl (C₄H₉) group attached to the nitrogen atom of the propanamide backbone. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. Structurally, it is represented as CH₃CH₂CON(COCH₃)(C₄H₉). This compound is hypothesized to exhibit moderate lipophilicity due to the aliphatic butyl chain, which may influence its solubility and reactivity in organic solvents.
Propriétés
Numéro CAS |
177592-68-6 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
N-acetyl-N-butylpropanamide |
InChI |
InChI=1S/C9H17NO2/c1-4-6-7-10(8(3)11)9(12)5-2/h4-7H2,1-3H3 |
Clé InChI |
DXNPTEQRMXDHCX-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)C)C(=O)CC |
SMILES canonique |
CCCCN(C(=O)C)C(=O)CC |
Synonymes |
Propanamide, N-acetyl-N-butyl- |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
N-acetyl-N-butylpropanamide
- Substituents : Aliphatic butyl and acetyl groups.
- Key features : Absence of aromatic or heterocyclic groups, leading to simpler steric and electronic properties.
N-acetyl Norfentanyl (CAS 2838841-49-7)
- Substituents : Aromatic phenyl and 1-acetyl-4-piperidinyl groups.
- Molecular formula: C₁₆H₂₂N₂O₂ (MW 274.4 g/mol) .
Propanamide, N-[5-(acetylamino)-1-hydroxy-2-naphthalenyl] (CAS 497861-09-3)
Physical and Chemical Properties
*RT: Room temperature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


